molecular formula C10H8BrNO4 B8447464 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one

4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8447464
M. Wt: 286.08 g/mol
InChI Key: UXHSPIXXKKOPLF-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8BrNO4 It is a derivative of indanone, characterized by the presence of bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-methoxyindan-1-one followed by nitration. The reaction conditions often require the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indanones, aminoindanones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-methoxyindan-1-one
  • 4-Bromo-7-hydroxyindan-1-one
  • 4-Bromo-7-methoxy-6-aminoindan-1-one

Uniqueness

4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

4-bromo-7-methoxy-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8BrNO4/c1-16-10-7(12(14)15)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3

InChI Key

UXHSPIXXKKOPLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1[N+](=O)[O-])Br)CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-7-hydroxy-6-nitroindan-1-one (8.07 g, 29.7 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (5.33 mL, 35.6 mmol) were dissolved in N,N-dimethylformamide (150 mL), iodomethane (18.5 mL, 297 mmol) was added, and the mixture was stirred at room temperature for 40 hr. To the reaction solution was added saturated aqueous sodium hydrogencarbonate solution. The mixture was extracted with diethyl ether, washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→60/40) to give the title compound (6.70 g, yield 79%).
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

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